molecular formula C10H12FNO5S B13161812 Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate

Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate

Cat. No.: B13161812
M. Wt: 277.27 g/mol
InChI Key: DBZFFJCDFBOHMR-UHFFFAOYSA-N
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Description

Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate is a chemical compound with the molecular formula C10H12FNO5S and a molecular weight of 277.27 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate typically involves the esterification of the corresponding benzoic acid derivative. The reaction conditions often include the use of an alcohol (ethanol) and a catalyst (such as sulfuric acid) to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles to laboratory-scale synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used.

    Hydrolysis: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate involves its interaction with specific molecular targets. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, or other proteins. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate is unique due to the presence of both the ethoxy and sulfamoyl groups, which confer specific chemical properties and reactivity.

Properties

Molecular Formula

C10H12FNO5S

Molecular Weight

277.27 g/mol

IUPAC Name

methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate

InChI

InChI=1S/C10H12FNO5S/c1-3-17-9-7(10(13)16-2)4-6(5-8(9)11)18(12,14)15/h4-5H,3H2,1-2H3,(H2,12,14,15)

InChI Key

DBZFFJCDFBOHMR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1F)S(=O)(=O)N)C(=O)OC

Origin of Product

United States

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